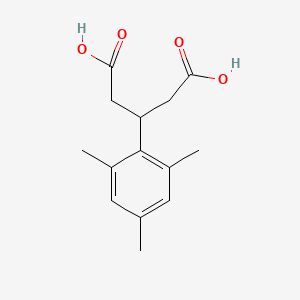
3-Mesitylpentanedioic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Mesitylpentanedioic Acid is an organic compound with the molecular formula C12H16O4 It is a derivative of pentanedioic acid, where one of the hydrogen atoms is replaced by a mesityl group (a 1,3,5-trimethylbenzene group)
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Mesitylpentanedioic Acid typically involves the reaction of mesitylene with maleic anhydride in the presence of a catalyst. The reaction proceeds through a Diels-Alder reaction, followed by hydrolysis to yield the desired product. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or xylene to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
3-Mesitylpentanedioic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The mesityl group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions may require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Formation of mesityl-substituted ketones or dicarboxylic acids.
Reduction: Formation of mesityl-substituted alcohols.
Substitution: Formation of nitro or halogenated derivatives of this compound.
Applications De Recherche Scientifique
3-Mesitylpentanedioic Acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mécanisme D'action
The mechanism of action of 3-Mesitylpentanedioic Acid involves its interaction with specific molecular targets and pathways. For instance, its mesityl group can engage in π-π interactions with aromatic residues in proteins, potentially modulating their activity. Additionally, the carboxylic acid groups can form hydrogen bonds with biological molecules, influencing their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methylpentanedioic Acid: Similar in structure but lacks the mesityl group.
3-Mesitylpropanoic Acid: Contains a shorter carbon chain compared to 3-Mesitylpentanedioic Acid.
3-Mesitylhexanedioic Acid: Contains a longer carbon chain compared to this compound.
Uniqueness
This compound is unique due to the presence of the mesityl group, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in applications requiring specific molecular interactions and reactivity profiles.
Propriétés
Formule moléculaire |
C14H18O4 |
|---|---|
Poids moléculaire |
250.29 g/mol |
Nom IUPAC |
3-(2,4,6-trimethylphenyl)pentanedioic acid |
InChI |
InChI=1S/C14H18O4/c1-8-4-9(2)14(10(3)5-8)11(6-12(15)16)7-13(17)18/h4-5,11H,6-7H2,1-3H3,(H,15,16)(H,17,18) |
Clé InChI |
HOZYCNJWYKLNGE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)C)C(CC(=O)O)CC(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


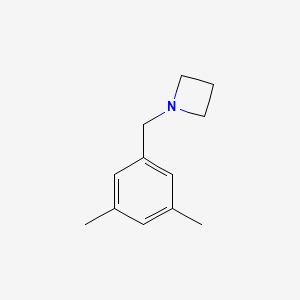
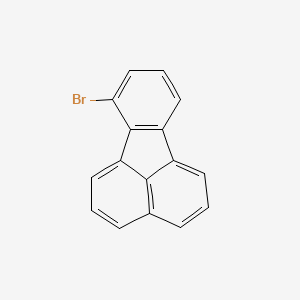
![1'-Benzylspiro[isochromane-3,4'-piperidin]-1-one hydrochloride](/img/structure/B13689869.png)
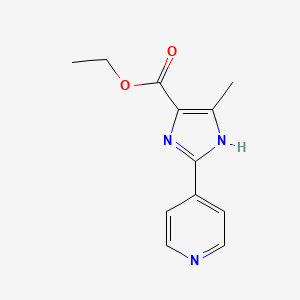
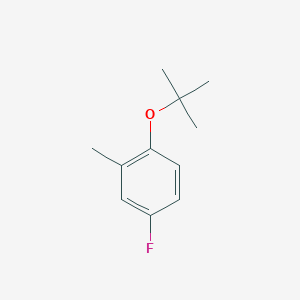

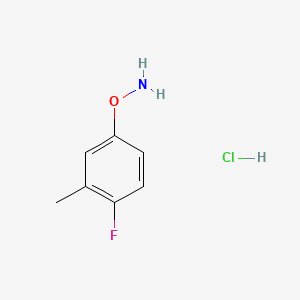
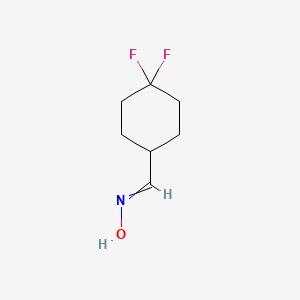
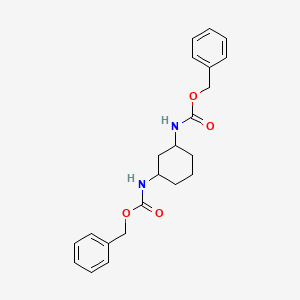
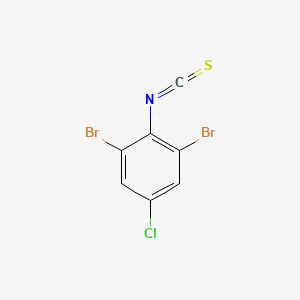
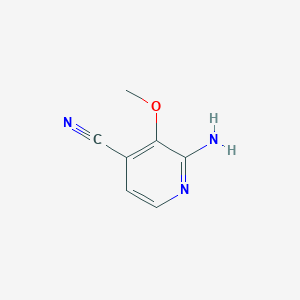
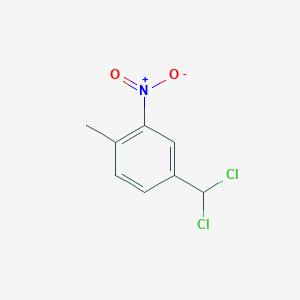
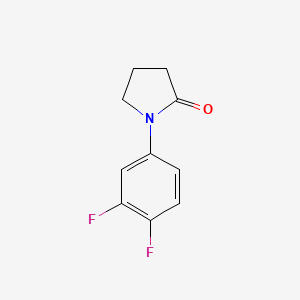
![5-[(3,4,5-Trimethoxyphenyl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B13689937.png)
